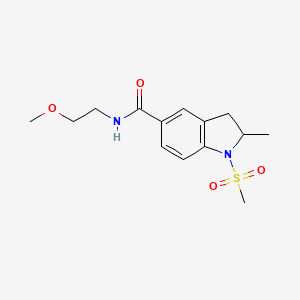
N-(2-methoxyethyl)-2-methyl-1-(methylsulfonyl)-5-indolinecarboxamide
Descripción general
Descripción
N-(2-methoxyethyl)-2-methyl-1-(methylsulfonyl)-5-indolinecarboxamide, also known as ME-344, is a novel small molecule compound that has shown promising results in preclinical studies as an anti-cancer agent. ME-344 belongs to the class of indoline carboxamides and has a unique chemical structure that distinguishes it from other anti-cancer drugs.
Aplicaciones Científicas De Investigación
Ionic Liquid Electrolytes
This compound has been used in the synthesis of novel ionic liquid (IL) electrolytes . These electrolytes, based on the asymmetric (fluoromethylsulfonyl)(trifluoromethylsulfonyl)imide (FTFSI) − anion, combined with the N-trimethyl-N-butyl-ammonium (N1114) + and N, N-diethyl-N-methyl-N (2-methoxyethyl)-ammonium (N122(2O1)) + cations, were investigated in terms of thermal, vibrational, and electrochemical properties .
Thermal Stability
The ionic liquids synthesized using this compound are stable up to 300 °C . This high thermal stability makes them suitable for applications that require resistance to high temperatures.
Electrochemical Applications
The FTFSI ionic liquid electrolytes, containing 20% mol of LiTFSI, show no solid-liquid phase transition due to the asymmetry of the FTFSI − anion, increasing the −10 °C conductivity up to 10 −4 S cm −1 . This property extends the operative temperature range down to low temperatures, making them suitable for various electrochemical applications.
Battery Applications
The compound has been used in the development of a new type of polymerizable IL, N, N-diethyl- N-(2-methoxyethyl)- N-methylammonium bis(trifluoromethylsulfonyl)imide (DEMM-TFSI) . This IL has electrochemical stability in a wide range of potential, making it suitable for use in various energy devices, including batteries .
Polymerization
The compound has been used in the preparation and polymerization of quaternary ammonium type polymerizable ionic liquids and related polymers . These polymers have high durability, making them suitable for use as an electrolyte in various energy devices .
Physicochemical Properties
The compound has been used in the investigation of the physicochemical properties of ionic liquids . These investigations include thermal, vibrational, and electrochemical properties, providing valuable insights into the behavior and potential applications of these ionic liquids .
Propiedades
IUPAC Name |
N-(2-methoxyethyl)-2-methyl-1-methylsulfonyl-2,3-dihydroindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-10-8-12-9-11(14(17)15-6-7-20-2)4-5-13(12)16(10)21(3,18)19/h4-5,9-10H,6-8H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKCVRSGPFRGNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1S(=O)(=O)C)C=CC(=C2)C(=O)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-2-methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



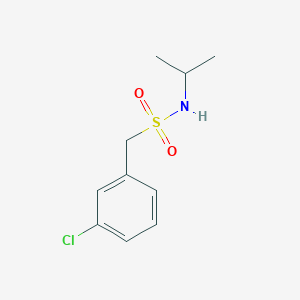
![N-[2-[5-(2,4-dichlorophenyl)-2-furyl]-1-({[2-(dimethylamino)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B4741183.png)
![1-(4-ethylphenyl)-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4741185.png)
![1-[(dimethylamino)sulfonyl]-N-(3-methylbenzyl)-4-piperidinecarboxamide](/img/structure/B4741188.png)


![2-[(4-chlorophenyl)amino]-N-(2-methoxyphenyl)nicotinamide](/img/structure/B4741232.png)
![1-[(5-ethyl-3-thienyl)carbonyl]-4-(methylsulfonyl)piperazine](/img/structure/B4741236.png)
![5-[4-(dimethylamino)benzylidene]-2-[4-(2-hydroxyethyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B4741241.png)
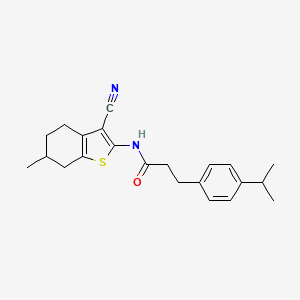
![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-methylbenzenesulfonamide](/img/structure/B4741248.png)
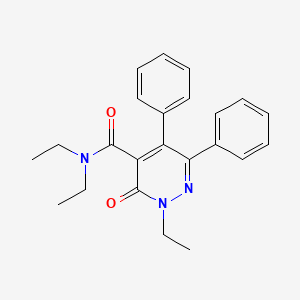
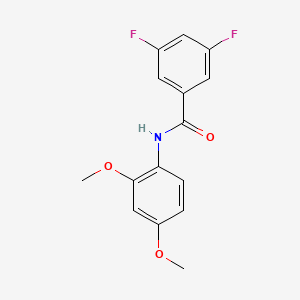
![1-(ethylsulfonyl)-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]-4-piperidinecarboxamide](/img/structure/B4741268.png)